Product packaging for MTH-DL-Proline(Cat. No.:CAS No. 1968-34-9)

MTH-DL-Proline

Cat. No.: B155044
CAS No.: 1968-34-9
M. Wt: 170.23 g/mol
InChI Key: NRMNEJAWNNAIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTH-DL-Proline is a racemic proline derivative designed for research and development applications. This chemically modified amino acid is valuable in medicinal chemistry and chemical biology for creating peptidomimetics and enzyme inhibitors. The proline scaffold is prized for the conformational rigidity imparted by its pyrrolidine ring, which helps stabilize specific secondary structures in peptides and can lead to improved metabolic stability and binding affinity in target molecules . Researchers utilize DL-proline and its derivatives as organocatalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in pharmaceutical development . Furthermore, proline's unique structure allows it to be explored as a molecular scaffold to direct functional groups into specific orientations for interacting with enzyme binding sites, such as those of metalloproteases (MMPs) and metallo-β-lactamases (MBLs) . The racemic (DL-) form provides a mixture of both D- and L-proline enantiomers, allowing researchers to investigate the distinct biological outcomes and binding affinities of each stereoisomer, as their different spatial configurations can lead to significant variations in activity . This compound is presented for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2OS B155044 MTH-DL-Proline CAS No. 1968-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-8-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMNEJAWNNAIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CCCN2C1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dl Proline Derivatives

Strategies for Pyrrolidine (B122466) Ring Functionalization

Functionalization of the pyrrolidine ring is a primary approach to synthesize novel DL-Proline derivatives. This can involve modifying specific carbon atoms within the ring or altering the nitrogen atom and the carboxyl group.

Stereoselective Functionalization at Ring Positions (e.g., C-3, C-4, C-5)

Stereoselective functionalization at positions C-3, C-4, and C-5 of the proline ring is crucial for controlling the stereochemistry of the resulting derivatives. Various methods have been developed for achieving this selectivity. For instance, directed C(sp³)–H arylation using palladium catalysis has been employed for the functionalization of C-3 in proline derivatives, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers acs.org. This method often utilizes directing groups like aminoquinoline or methoxyaminoquinoline to facilitate the functionalization at the unactivated C-3 position acs.org.

Nucleophilic substitution reactions on modified proline scaffolds, such as those derived from hydroxyproline (B1673980) (4R-Hyp), offer a route to stereospecifically substituted prolines, particularly at the C-4 position. capes.gov.bracs.orgnih.gov The "proline editing" approach, for example, allows for the stereospecific conversion of 4R-Hyp to a variety of 4-substituted prolyl amino acids with either 4R or 4S stereochemistry through reactions like Mitsunobu, oxidation, reduction, acylation, and substitution reactions. capes.gov.bracs.orgnih.gov This method often involves incorporating 4R-Hyp into a peptide chain and then selectively modifying the hydroxyl group on the solid phase. capes.gov.brnih.gov

Stereoselective synthesis of C-4 functionalized furanoside and nucleoside derivatives with a tetrasubstituted stereocenter has been achieved through amine-catalyzed stereoselective α-aminomethylation reactions on furanoside-derived aldehyde derivatives. researchgate.net While this example is for furanosides, similar principles of directed functionalization and stereocontrol are relevant to proline ring modifications.

Synthesis of 5-substituted proline derivatives has also been explored, utilizing methods such as silver-catalyzed 5-endo-dig cyclization of enantiopure acetylene-containing amino acids. acs.org This approach provides a route to enantiomerically pure 2,5-disubstituted pyrrolines that can be further transformed into saturated 5-aryl-substituted proline derivatives. acs.org

N-Substitution and Carboxyl Group Modifications

Modifications at the nitrogen atom (N-substitution) and the carboxyl group are common strategies to alter the properties of proline and its derivatives. N-substitution can introduce various functionalities, influencing the electronic and steric properties of the proline ring and affecting its reactivity and biological activity. Examples include the synthesis of N-amidinoproline derivatives, which can be used in peptide synthesis researchgate.net.

The carboxyl group can be modified through esterification, amidation, or reduction to alcohols or aldehydes, providing handles for further chemical transformations. For instance, the formation of amides from N-protected L-proline has been investigated using coupling reagents like EDC (N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide) to explore different amide directing groups for C-H functionalization. acs.org The carboxyl group can also coordinate with metal ions, as seen in the formation of a complex between DL-proline and molybdate, where proline ligands are attached via monodentate coordination of the carboxylate groups. researchgate.net

The formation of methylthiohydantoin derivatives, such as MTH-DL-Proline, involves the modification of both the N-terminus and the carboxyl group of the amino acid, followed by cyclization. sigmaaldrich.com This process transforms the amino acid into a stable heterocyclic structure.

Approaches for Introducing Diverse Substituents

Introducing diverse substituents onto the proline scaffold expands the chemical space and potential applications of proline derivatives.

Synthesis of Fluorocarbon and Arylmethyl-Substituted Proline Analogues

The incorporation of fluorocarbon and arylmethyl groups into proline derivatives can significantly impact their lipophilicity, metabolic stability, and interaction with biological targets. Palladium-catalyzed directed C(sp³)–H arylation, as mentioned earlier, provides a method for introducing arylmethyl groups at the C-3 position of the proline ring. acs.org

Synthesis of fluorinated proline analogues is an active area of research. Methods include copper-mediated Michael addition of fluorinated reagents to unsaturated amino acid esters to prepare fluorinated glutamic acid analogues, which can be structurally related to proline derivatives. researchgate.net The synthesis of trifluoromethylated pyrroles, which can be subsequently hydrogenated to yield trifluoromethylated proline analogues, has also been reported. researchgate.net These fluorinated derivatives are of interest due to the significant impact of fluorine on chemical and biological properties. researchgate.net

The synthesis of phenylalanine derivatives, which are structurally related to proline analogues with an arylmethyl group, has been achieved through palladium-catalyzed Negishi reactions of serine-derived organozinc iodides with aryl iodides. dokumen.pub

Preparation of Novel Heterocyclic Amino Acid Derivatives

Proline itself is a heterocyclic amino acid, and synthetic strategies often focus on preparing analogues with modified or fused heterocyclic systems. This includes the synthesis of aza-proline derivatives, where a nitrogen atom replaces a carbon in the ring, often achieved through cyclization reactions like gold(I)-catalyzed cyclization of chiral α-hydrazino esters. acs.org

Novel heterocyclic amino acid derivatives can also be prepared through reactions like aza-Michael addition of NH-heterocycles to unsaturated esters, leading to the formation of functionalized azetidine (B1206935) and oxetane (B1205548) amino acid derivatives, which can be considered as proline analogues or building blocks for more complex structures. researchgate.netmdpi.com

Multicomponent 1,3-dipolar cycloaddition reactions are powerful tools for the stereoselective synthesis of spirocyclic pyrrolidines and other related heterocyclic systems, which can serve as novel proline derivatives or scaffolds. beilstein-journals.orgrsc.org These reactions allow for the construction of complex heterocyclic structures in a single step with control over stereochemistry.

Advanced Cyclization and Ring-Forming Reactions

Cyclization and ring-forming reactions are central to the synthesis of the pyrrolidine core of proline derivatives or for constructing fused or spirocyclic systems. Various advanced methodologies have been developed for this purpose.

Intramolecular cyclization reactions are widely used to form the five-membered pyrrolidine ring. These can proceed via different mechanisms, including anionic, cationic, or radical processes, and can involve the formation of C–C or C–N bonds. mdpi.com Examples include intramolecular conjugate addition reactions and cyclization of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives. nih.gov

Anodic olefin coupling reactions have been shown to be effective for generating new carbon-nitrogen bonds and synthesizing substituted pyrrolidine rings. nih.gov These cyclizations can be influenced by factors such as the solvent, electrolyte, and reaction conditions. nih.gov

1,3-Dipolar cycloaddition reactions, particularly those involving azomethine ylides, are powerful methods for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.gov These reactions allow for the construction of the pyrrolidine ring from acyclic precursors with control over multiple stereocenters. Decarboxylative 1,3-dipolar cycloadditions of amino acids have also been utilized for the synthesis of various heterocyclic compounds, including functionalized pyrrolidines. beilstein-journals.org

Ring-closing metathesis (RCM) is another valuable tool for the synthesis of cyclic amino acid derivatives, including proline analogues, by forming a new carbon-carbon double bond between two alkene functionalities within a molecule, followed by reduction to the saturated ring. nih.gov

The synthesis of spirocyclic proline derivatives can be achieved through methods like [2+2]-cycloaddition of cyclic ketenes with imines, followed by nucleophilic ring opening of the resulting spiro β-lactams. nih.gov

These advanced cyclization and ring-forming reactions provide efficient and stereoselective routes to a wide range of DL-Proline derivatives, enabling the synthesis of complex molecular architectures.

Intramolecular Cyclization Processes in Proline Ring Formation

Intramolecular cyclization reactions are fundamental approaches for constructing the pyrrolidine ring characteristic of proline and its derivatives. These processes involve the formation of a new bond within a single molecule, leading to the cyclic structure. Various intramolecular cyclization strategies have been developed, including those involving C–C and C–N bond formation through anionic, cationic, or radical processes nih.govcsic.esmdpi.com.

One approach involves the intramolecular cyclization of linear precursors containing the necessary functional groups. For instance, the amino-zinc-ene-enolate cyclization has been reported as a powerful method for synthesizing substituted prolines nih.govmdpi.com. This reaction, starting from N-homoallyl-α-amino benzylesters, yields cyclic organozinc reagents with controlled stereochemistry, which can then react with electrophiles nih.govmdpi.com. Another method utilizes intramolecular cyclization of propargyl- or allylsilanes on N-acyliminium cations to synthesize racemic proline derivatives nih.gov. Reductive intramolecular cyclization of specific precursors has also been employed for the preparation of bicyclic proline derivatives csic.es. Anodic olefin coupling reactions, which generate new carbon-nitrogen bonds, have been used to synthesize substituted pyrrolidine rings, including proline and pipecolic acid type derivatives nih.gov. Some methods involve the construction of the pyrrolidine ring through intramolecular C–N bond formation csic.es.

Ring-Closing Metathesis for Proline Analogues

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic structures, including proline analogues. This reaction involves the intramolecular coupling of two terminal alkenes to form a cyclic alkene and a volatile alkene, typically ethene. RCM has been successfully applied to the synthesis of constrained proline derivatives and bicyclic proline analogues researchgate.netnih.govacs.orgnih.govmdpi.com.

The RCM approach often starts with acyclic precursors containing two alkene functionalities appropriately positioned to undergo intramolecular cyclization. For example, RCM has been used to synthesize bicyclic sulfonamides as constrained proline analogues from alkenyl sulfonamide precursors researchgate.net. Proline-derived bicyclic sulfonamides have been synthesized via RCM of 4-alkenyl N-alkenylsulfonyl L-prolines researchgate.net. RCM has also been applied to the synthesis of cyclic dehydro-β-amino acids starting from allylic carbonates nih.gov. The reaction can be performed on solid phase, which is advantageous for the synthesis of peptide-containing proline analogues nih.gov. Different catalysts, such as Grubbs' catalysts, are commonly used to facilitate the RCM reaction nih.gov. Following the RCM reaction, the resulting cyclic alkene can be further modified, for instance, by catalytic hydrogenation of the double bond to yield saturated cyclic proline analogues researchgate.net.

Catalytic Hydrogenation and Reductive Approaches in Proline Derivative Synthesis

Catalytic hydrogenation and other reductive methods play a crucial role in the synthesis of saturated proline derivatives and in controlling the stereochemistry of the products. These reactions typically involve the addition of hydrogen to a double or triple bond, often catalyzed by transition metals.

Catalytic hydrogenation can be used to reduce double bonds formed during cyclization reactions, such as those generated by RCM, to yield saturated proline rings researchgate.net. For instance, the catalytic hydrogenation of cyclic alkenes obtained from RCM provides saturated bicyclic proline analogues researchgate.net. Reductive approaches are also employed in intramolecular cyclization strategies. For example, the cis derivative in an intramolecular cyclization of a linear nitrile derivative can be obtained after catalytic hydrogenation of the double bond nih.govmdpi.com. Catalytic hydrogenation of imines formed from proline derivatives is another application, leading to the formation of new stereocenters researchgate.netscirp.org. Diastereoselective catalytic hydrogenation of Schiff bases of N-pyruvoyl-(S)-proline esters has been investigated to achieve control over the stereochemistry of the resulting amino acid derivatives scirp.org. Reductive amination is also a common reductive approach used in the synthesis of cyclic amines, including proline derivatives csic.esorganic-chemistry.org.

Green Chemistry Principles and Sustainable Synthesis of DL-Proline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including DL-Proline derivatives, to minimize environmental impact and promote sustainability. These principles aim to reduce waste, use less hazardous chemicals, increase energy efficiency, and utilize renewable feedstocks epa.govsigmaaldrich.comacs.org.

Several green chemistry principles are relevant to the synthesis of DL-Proline derivatives. Maximizing atom economy is crucial to ensure that most atoms of the starting materials are incorporated into the final product, thereby reducing waste epa.govacs.org. Designing syntheses that use and generate less toxic substances is another key principle epa.govsigmaaldrich.com. The use of safer solvents and reaction conditions, ideally avoiding auxiliary substances or using more environmentally benign alternatives, is also emphasized epa.govsigmaaldrich.com. Increasing energy efficiency by conducting reactions at ambient temperature and pressure whenever possible contributes to a more sustainable synthesis epa.govacs.org. Avoiding unnecessary derivatization steps, such as the use of protecting groups, aligns with green chemistry principles as these steps require additional reagents and generate waste epa.govacs.orgnih.gov. The use of catalysts, which are effective in small amounts and can be recycled, is preferred over stoichiometric reagents epa.govacs.org. Proline and its derivatives themselves can act as organocatalysts in multi-component reactions, offering a greener approach to the synthesis of various heterocycles in aqueous media researchgate.net. The development of one-pot and multicomponent procedures also aligns with green chemistry principles by reducing steps and waste nih.gov.

Stereochemical Control in Dl Proline Derivative Synthesis

Diastereoselective Synthetic Pathways for Proline Derivatives

Diastereoselective synthesis aims to favor the formation of one diastereoisomer over others in a chemical reaction. In the context of proline derivatives, this often involves controlling the relative stereochemistry at newly created chiral centers within or appended to the pyrrolidine (B122466) ring. Various strategies have been developed to achieve high diastereoselectivity in the synthesis of substituted prolines.

One approach involves intramolecular cyclization reactions. For instance, diastereoselective synthesis of (2S,4S)- and (2S,4R)-5-hydroxypipecolic acid, which are proline analogues, has been achieved through regioisomeric ring expansion and stereoselective reduction. organic-chemistry.org Another method utilizes Michael addition/alkylation sequences. Condensation of diethyl N-acetylaminomalonate on α,β-unsaturated aldehydes can yield N-Boc-proline diastereoisomers, which can then be separated. mdpi.com Organocatalytic asymmetric versions of this reaction using chiral pyrrolidine derivatives have shown high yields and excellent enantioselectivities (90%–99% ee), indicating control over both enantioselectivity and likely diastereoselectivity in certain cases. mdpi.com

Metal-catalyzed reactions also offer routes to diastereoselective synthesis. A Cu(I)-catalyzed reaction between CF₃-substituted allenynes and tosylazide has been reported for the synthesis of highly functionalized proline derivatives with high diastereoselectivity. This cascade reaction involves [3 + 2]-cycloaddition, ketenimine rearrangement, and Alder-ene cyclization. mdpi.comnih.govresearchgate.net Similarly, a Rh-catalyzed asymmetric conjugate addition of N-(diphenylmethylene)glycine ester to α,β-unsaturated aldehydes has enabled the catalytic enantio- and diastereoselective synthesis of trans-3-substituted proline derivatives. researchgate.netacs.orgacs.org This method allows for the efficient synthesis of various 3-substituted prolines with good to high enantioselectivity and high levels of diastereoselectivity. researchgate.netacs.org

Data on diastereoselectivity is often reported as a diastereomeric ratio (dr). For example, the Rh-catalyzed conjugate addition method has achieved good to excellent drs for a variety of substrates. acs.org

Enantioselective Methodologies for Proline Analogues

Enantioselective synthesis focuses on producing a specific enantiomer of a chiral compound. For proline analogues, this is particularly important as different enantiomers can have vastly different biological activities. Numerous enantioselective methodologies have been developed, often employing chiral catalysts or auxiliaries.

Organocatalysis, particularly utilizing proline and its derivatives as catalysts, has emerged as a powerful tool for asymmetric synthesis. organic-chemistry.org Chiral pyrrolidine derivatives have been used as catalysts in organocatalytic enantioselective tandem reactions, providing high enantiomeric excesses (ee) of proline derivatives. mdpi.com

Metal-catalyzed asymmetric reactions are also prominent. The Rh-catalyzed asymmetric conjugate addition mentioned earlier is a key example, providing trans-3-substituted proline derivatives with high enantioselectivity (up to >95% ee). acs.org The choice of chiral ligand in such reactions is critical for achieving high enantioselectivity. For instance, in the Rh-catalyzed conjugate addition, specific ligands like Ph-BPE afforded high yields and excellent ee. acs.org

Another strategy involves de novo asymmetric synthesis. A recent method describes an enantio- and diastereoselective de novo synthesis of 3-substituted prolines using cooperative photoredox/Brønsted acid catalysis followed by base-assisted epimerization. nih.gov This approach provides access to all four stereoisomers of 3-substituted prolines, which is challenging with existing methods. nih.gov

Enantioselectivity is typically quantified by the enantiomeric excess (ee). The reported ee values for enantioselective proline derivative syntheses highlight the effectiveness of these methods in controlling chirality.

MethodCatalyst/ConditionsSelectivity TypeReported Selectivity (Example)Reference
Organocatalytic Michael Addition/AlkylationChiral pyrrolidine derivativesEnantioselective90%–99% ee mdpi.com
Cu(I)-catalyzed cascade reactionCu(I) catalystDiastereoselectiveHigh diastereoselectivity mdpi.comnih.govresearchgate.net
Rh-catalyzed Asymmetric Conjugate AdditionChiral Rh complex (e.g., with Ph-BPE ligand)Enantio- and Diastereoselective>95% ee, Good to excellent drs researchgate.netacs.orgacs.org
Cooperative Photoredox/Brønsted Acid Catalysis & EpimerizationPhotoredox and Brønsted Acid CatalystsEnantio- and DiastereoselectiveEnantioenriched products nih.gov

Optical Resolution Techniques for DL-Proline and its Derivatives

Optical resolution is a process used to separate a racemic mixture of enantiomers into pure or enriched enantiomers. For DL-proline and its derivatives, resolution techniques are valuable when direct enantioselective synthesis is challenging or less efficient.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, are also used for the chiral separation of proline derivatives. researchgate.net These methods can be analytical or preparative, allowing for the separation of enantiomers based on differential interactions with the chiral stationary phase. The mobile phase composition and column temperature are critical parameters influencing resolution in chiral HPLC. researchgate.net

Conformational Analysis and Stereochemical Impact on Synthetic Strategies

The conformation of the pyrrolidine ring in proline and its derivatives significantly influences their reactivity and the stereochemical outcome of synthetic reactions. The rigid cyclic structure restricts the dihedral angle around the N-Cα bond (Φ angle) to approximately -65°, while the tertiary amide bond formed by the pyrrolidine nitrogen can exist in both cis and trans isomers, affecting the ω dihedral angle. mdpi.comrsc.org

Understanding these conformational preferences is crucial for designing synthetic strategies that exploit or control the stereochemistry. For example, the conformation of a cyclic intermediate or transition state can dictate the diastereoselectivity of a cyclization reaction. Similarly, the conformational rigidity imposed by the proline ring can be utilized in asymmetric catalysis, where proline derivatives act as chiral scaffolds to orient reacting molecules and favor the formation of a specific enantiomer. organic-chemistry.org Conformational analysis, often utilizing techniques like NMR spectroscopy and X-ray crystallography, provides insights into the preferred spatial arrangement of atoms, guiding the rational design of stereoselective synthetic routes. researchgate.netnih.gov

The interplay between ring conformation, substituent effects, and the stereochemical outcome of reactions is a key consideration in the synthesis of proline derivatives with desired configurations.

Catalytic Applications of Dl Proline Derivatives in Organic Transformations

DL-Proline Derivatives as Chiral Organocatalysts

The unique structural features of proline, a cyclic secondary amino acid, make it and its derivatives exceptional chiral organocatalysts. scilit.comlibretexts.org The conformational rigidity imposed by the pyrrolidine (B122466) ring is crucial for creating a well-defined chiral environment around the catalytic site, which is essential for effective stereochemical communication during a reaction. scilit.comchemicalbook.com Unlike many other amino acids, proline's secondary amine is readily available to participate in catalytic cycles. chemicalbook.comnih.gov

A primary mode of action for proline derivatives is through enamine-based catalysis. wikipedia.orgwikipedia.org This mechanism is fundamental to the functionalization of carbonyl compounds, such as aldehydes and ketones, at the α-position. The catalytic cycle begins with the reaction between the secondary amine of the proline catalyst and a carbonyl group of the substrate (e.g., a ketone). This condensation reaction, involving the loss of a water molecule, forms a chiral enamine intermediate. wikipedia.orgmdpi.com

The formation of the enamine alters the electronic properties of the substrate. It increases the energy of the Highest Occupied Molecular Orbital (HOMO), transforming the formerly electrophilic carbonyl carbon's α-position into a potent nucleophile. wikipedia.org This nucleophilic enamine can then attack an electrophile. The final step involves the hydrolysis of the resulting iminium ion, which regenerates the chiral catalyst and yields the functionalized carbonyl product. wikipedia.orgacs.org The stereochemical outcome of the reaction is dictated by the specific geometry of the chiral enamine, which effectively shields one of its faces, directing the incoming electrophile to the other. wikipedia.org

In addition to enamine catalysis, proline derivatives can also activate substrates through the formation of iminium ions. researchgate.netsemanticscholar.org This activation mode is particularly relevant for reactions involving α,β-unsaturated aldehydes and ketones. The secondary amine of the catalyst condenses with the unsaturated carbonyl compound to form a chiral iminium ion. semanticscholar.orgprinceton.edu

The formation of the positively charged iminium ion significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. princeton.eduresearchgate.net This activation renders the β-carbon of the α,β-unsaturated system highly electrophilic and susceptible to attack by a nucleophile. researchgate.net The rigid structure of the proline-derived catalyst controls the facial selectivity of the nucleophilic attack on the iminium ion, thereby determining the stereochemistry of the product. princeton.eduresearchgate.net After the nucleophilic addition, hydrolysis of the C=N bond releases the product and regenerates the catalyst for the next cycle. semanticscholar.org

A key feature contributing to the high efficiency and stereoselectivity of proline-based catalysts is their ability to act as bifunctional catalysts. chemicalbook.comlibretexts.orgnih.gov Proline and its derivatives possess both a secondary amine group, which acts as a Lewis base or nucleophile, and a carboxylic acid group, which functions as a Brønsted acid. chemicalbook.comnih.govresearchgate.neteurekaselect.com

This dual functionality allows the catalyst to participate in multiple roles simultaneously within the transition state. For instance, in an aldol (B89426) reaction, the amine forms the nucleophilic enamine intermediate from the donor ketone, while the carboxylic acid group can activate the acceptor aldehyde via hydrogen bonding. wikipedia.orgwikipedia.org This simultaneous activation of both the nucleophile and the electrophile in a highly organized, cyclic transition state effectively lowers the activation energy of the reaction and provides a high degree of stereocontrol. wikipedia.org This cooperative action is often likened to the active site of an enzyme, earning proline the moniker of the "simplest enzyme". libretexts.org

Scope of Asymmetric Reactions Catalyzed by DL-Proline Derivatives

The catalytic manifolds of enamine and iminium ion activation have enabled proline derivatives to catalyze a broad spectrum of asymmetric reactions. These include fundamental transformations such as aldol and Mannich reactions, Michael additions, and α-aminations, providing efficient routes to enantiomerically enriched molecules. chemicalbook.comnih.goveurekaselect.com

Among the most significant applications of proline-based organocatalysis is the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry. The ability to construct these bonds with high stereocontrol using simple, metal-free catalysts has been a major advance in the field.

The asymmetric aldol addition is a classic and powerful method for C-C bond formation and the synthesis of β-hydroxy carbonyl compounds, which are valuable chiral building blocks. mdpi.comnih.gov Proline and its derivatives have proven to be highly effective catalysts for direct asymmetric aldol reactions between unmodified ketones and aldehydes. mdpi.comsemanticscholar.org

The reaction proceeds via the enamine mechanism, where the proline catalyst first reacts with the ketone (e.g., acetone (B3395972) or cyclohexanone) to form a chiral enamine. wikipedia.orgwikipedia.org This enamine then attacks the aldehyde electrophile. The stereoselectivity of the addition is controlled by a highly organized, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler-type transition state. wikipedia.orgwikipedia.org In this arrangement, the carboxylic acid of the proline catalyst activates the aldehyde through a hydrogen bond, while the bulky substituents adopt equatorial positions to minimize steric hindrance, leading to a preferred stereochemical outcome. wikipedia.org Following the C-C bond formation, hydrolysis releases the aldol product and regenerates the catalyst. mdpi.com

The efficiency and stereoselectivity of these reactions can be influenced by various factors, including the specific proline derivative used, the solvent, and the presence of additives. nih.govmdpi.com

Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with Various Aldehydes

This table presents representative data on the performance of L-proline as a catalyst in the direct asymmetric aldol reaction. The reaction conditions and outcomes highlight the catalyst's effectiveness in promoting the formation of chiral β-hydroxy ketones.

Table 2: Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone (B45756) with 4-Nitrobenzaldehyde

This table details the effect of reaction conditions on the stereochemical outcome of the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, showcasing the catalyst's ability to produce both high yields and stereoselectivity.

Lack of Specific Research on the Catalytic Applications of MTH-DL-Proline

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data on the chemical compound “this compound” and its applications in the catalytic organic transformations outlined in the requested article structure. The IUPAC name for this compound is 2-methyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one, with the chemical formula C7H10N2OS.

While DL-proline and its various derivatives are well-documented as versatile organocatalysts in a wide array of chemical reactions, specific studies detailing the catalytic activity of this compound in Michael additions, Mannich reactions, Diels-Alder cycloadditions, α-amination reactions, and epoxidation reactions could not be identified in the public domain. Furthermore, information regarding its use as a ligand in metal-catalyzed organic reactions is also not available.

The core structure of this compound is a pyrrolo[1,2-c]imidazole. Research exists on the synthesis and properties of this class of compounds, but this does not extend to the specific catalytic applications of the this compound derivative as requested.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” due to the absence of dedicated research findings and data tables for this specific molecule in the specified catalytic applications.

Therefore, it is not possible to generate a comprehensive article strictly adhering to the provided outline and focusing solely on these detailed mechanistic aspects of this compound based on the current search results.

Mechanistic Investigations of Dl Proline Derivative Reactivity and Catalysis

Influence of Environmental Factors on Catalytic Mechanisms

Role of Water in Proline-Mediated Reactions

The presence and role of water in proline-catalyzed reactions, particularly aldol (B89426) reactions, have been subjects of detailed investigation. While water is an environmentally benign solvent, its interaction with proline and reaction intermediates can significantly influence catalytic activity and selectivity.

Research indicates that the intrinsic kinetic effect of water within the catalytic cycle of proline-mediated aldol reactions can be a suppression of the reaction rate researchgate.net. This suppression may occur because water, being a strong proton donor, can interfere with the hydrogen bonding between the catalyst and the electrophilic substrate researchgate.net. Additionally, water can interfere with the formation of the iminium intermediate, which is a key step in the enamine catalysis mechanism proposed for many proline-catalyzed reactions researchgate.net.

Despite this intrinsic rate suppression within the catalytic cycle, the addition of water to proline-catalyzed aldol reactions has also been observed to prevent catalyst deactivation and reduce the formation of by-products, such as oxazolidinones researchgate.net. Oxazolidinones can form reversibly from the reaction of proline with ketones in the absence of aldehydes, effectively deactivating the proline catalyst pnas.org. Water can suppress the formation of these spectator species, thereby maintaining a higher concentration of the active catalytic species researchgate.net.

The scarce solubility of proline in many organic solvents has historically limited its application, often requiring polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) researchgate.net. However, the development of modified proline catalysts has enabled effective catalysis in aqueous media nih.govacs.org. Derivatives of 4-hydroxyproline (B1632879) with strategically placed hydrophobic groups have shown high activity and selectivity in aldol reactions in water nih.govacs.org. These hydrophobic substituents can facilitate specific interactions between the catalyst and the substrate, and in some cases, the catalyst and organic substrate may assemble into micelles in water due to hydrophobic interactions, effectively creating a microenvironment that excludes bulk water and promotes enamine formation nih.gov.

Computational studies have explored the mechanisms of proline-mediated catalysis in both water and organic solvents. These studies suggest that the zwitterionic form of proline, which predominates in water and DMSO, is the active conformation for catalysis in these solvents rsc.org. While activation barriers might be lower in water compared to DMSO in some theoretical models, the formation of key intermediates and products can be hindered in water due to competing reactions or unfavorable equilibria rsc.org.

The complex role of water highlights the need for careful consideration of solvent effects and catalyst design when developing proline-mediated transformations.

Electrostatic Catalysis and Electric Field Effects in Proline Catalysis

Electrostatic interactions and electric field effects play a significant role in enzyme catalysis, and studies on enzymes that catalyze proline transformations provide insights into these phenomena. One notable example is cyclophilin A, a peptidyl-prolyl isomerase (PPIase) that catalyzes the cis-trans isomerization of the proline imide peptide bond nih.govpnas.orgcam.ac.uk.

Cyclophilin A utilizes an "electrostatic handle" mechanism to catalyze proline isomerization nih.govpnas.orgcam.ac.ukpnnl.gov. In this mechanism, the electrostatic field within the enzyme's catalytic site interacts with the electric dipole associated with the carbonyl group of the amino acid preceding the proline residue in the substrate nih.govpnas.orgcam.ac.ukpnnl.gov. This interaction reorients the peptide bond, facilitating the isomerization nih.govpnas.orgcam.ac.ukpnnl.gov. The electrostatic field generated by the enzyme stabilizes the transition state of the reaction, lowering the energy barrier for the isomerization process pnas.orgcam.ac.uknih.gov. Computational studies and experimental techniques, such as NMR measurements and molecular dynamics simulations, have been used to elucidate this electrostatic mechanism nih.govpnas.orgcam.ac.ukpnnl.gov. Specific residues within the enzyme, such as Arginine 55 in cyclophilin A, have been identified as playing a key role in generating the catalytic electrostatic field pnas.orgcam.ac.uk.

More broadly, electrostatic catalysis occurs when an enzyme active site stabilizes the transition state of a reaction through electrostatic interactions with the substrate wou.edu. These interactions can include ionic, ion-dipole, dipole-dipole, and hydrogen bonding interactions wou.edu. Enzymes create specific electrostatic environments within their active sites through the arrangement of polar and charged amino acids, generating local electric fields that can influence reaction rates and selectivity acs.org.

Computational modeling is a valuable tool for exploring the effects of electric fields on chemical reactions, including those potentially catalyzed by proline or its derivatives acs.org. Studies have shown that external electric fields can tune reaction rates and selectivity by influencing the activation barriers of chemical transformations acs.org. While these studies often explore idealized systems, they provide a theoretical basis for understanding how electric fields, including those generated within a catalytic site, can impact reactivity.

Advanced Applications of Dl Proline Derivatives in Chemical Sciences

Building Blocks for Complex Organic Synthesis

DL-Proline derivatives serve as versatile scaffolds and intermediates in the construction of a wide array of complex organic molecules. Their inherent chirality (in the case of enantiomerically pure derivatives or when used in asymmetric synthesis) and the reactivity of the secondary amine and carboxylic acid functionalities make them particularly useful.

Access to Non-Proteinogenic Amino Acids and Analogues

Non-proteinogenic amino acids (NPAAs) and their analogues are crucial components in drug discovery, peptidomimetics, and materials science, offering enhanced properties like altered bioavailability, metabolic stability, and specific conformational biases. DL-Proline derivatives, or synthetic strategies starting from DL-Proline, provide pathways to access these valuable compounds.

For instance, modifications of the pyrrolidine (B122466) ring or the introduction of substituents on the ring carbons (such as in 4-hydroxy-DL-proline or 3,4-dehydro-DL-proline) yield proline analogues with altered conformational preferences and chemical handles for further functionalization. wikidata.orgchemimpex.com Expanding the proline ring leads to derivatives like pipecolic acid (piperidine-2-carboxylic acid), another cyclic amino acid found in nature and used in the synthesis of various compounds. wikipedia.orgfishersci.cafishersci.ca Synthetic routes have been developed to access enantiomerically pure substituted proline derivatives, which are essential for controlling stereochemistry in the synthesis of complex molecules. rsc.org

Construction of Complex Heterocyclic Scaffolds

The pyrrolidine ring of proline and its derivatives can be readily incorporated into more complex heterocyclic systems through various synthetic methodologies. These scaffolds are prevalent in natural products and pharmaceuticals.

DL-Proline and its derivatives can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct fused or spiro-heterocyclic compounds. rsc.org These reactions often leverage the ability of proline to form azomethine ylides, which are key intermediates in the formation of five-membered nitrogen-containing rings. rsc.org For example, L-proline has been employed as a catalyst in multicomponent reactions to synthesize various heterocyclic structures, including polyhydroquinoline and pyrano[2,3-d]pyrimidinone derivatives. researchgate.nettandfonline.com The rigid structure of proline derivatives can influence the stereochemical outcome of these cyclization reactions, providing access to complex scaffolds with defined stereochemistry. rsc.org

Contributions to Peptide Chemistry and Peptidomimetics

DL-Proline derivatives are indispensable in peptide chemistry and the design of peptidomimetics due to the unique structural and conformational properties imparted by the proline residue.

Modulation of Peptide Conformation and Structure

Proline is unique among the proteinogenic amino acids because its cyclic structure restricts the dihedral angles of the peptide backbone. nih.govwikipedia.org This rigidity significantly influences peptide conformation. Furthermore, the tertiary amide bond formed by the proline nitrogen is more prone to cis-trans isomerization compared to the amide bonds of other amino acids. wikipedia.orgsigmaaldrich.comsigmaaldrich.commdpi.com This cis-trans isomerization can act as a conformational switch, playing a critical role in protein folding and function. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Design and Synthesis of Peptide Secondary Structure Mimetics

Peptidomimetics are compounds that mimic the structural and functional aspects of peptides but often possess improved properties like enhanced stability or bioavailability. DL-Proline derivatives are valuable building blocks for designing molecules that mimic peptide secondary structures, such as β-turns or helical segments.

The constrained nature of the proline ring makes it an ideal scaffold for inducing turns in peptide chains. sigmaaldrich.commdpi.com Derivatives with specific substituents can be designed to favor particular turn types or to rigidify the turn structure. mdpi.com Proline analogues can also be incorporated into sequences to mimic helical structures or to disrupt unwanted conformations, contributing to the development of stable and biologically active peptidomimetics. sigmaaldrich.comsigmaaldrich.comacs.orgresearchgate.net Examples include the use of conformationally constrained proline analogues to stabilize specific protein recognition epitopes. nih.gov

Preparation of Cyclic Pseudopeptides

Cyclic peptides and pseudopeptides (molecules containing non-amide linkages or NPAAs) often exhibit enhanced biological activity, increased resistance to proteolysis, and improved cell permeability compared to their linear counterparts. DL-Proline derivatives are frequently used in the synthesis of cyclic pseudopeptides.

Role in Enzyme Studies and Biomimetic Transformations

Proline and its derivatives play a significant role in the study of enzymes and in facilitating biomimetic transformations due to their unique structural properties, particularly the restricted conformation imposed by the pyrrolidine ring and the ability of the Xaa-Pro peptide bond to exist in both cis and trans configurations. wikipedia.orgsigmaaldrich.comsigmaaldrich.com This cis-trans isomerization is often a rate-limiting step in protein folding and can be catalyzed by peptidyl-proline cis/trans-isomerases (PPIases). sigmaaldrich.comsigmaaldrich.commdpi.com

Chemical Probes for Enzymatic Pathways Involving Proline

DL-Proline derivatives serve as valuable chemical probes to investigate enzymatic pathways involving proline metabolism and processing. For instance, 3,4-dehydro-DL-proline, a toxic analogue of L-proline, has been utilized to study the uptake and metabolism of proline in organisms like Escherichia coli. oup.com Studies using this derivative have provided insights into the enzymes responsible for proline degradation, such as L-proline dehydrogenase and D-alanine dehydrogenase. oup.com

Proline-specific peptidases, which cleave peptide bonds involving proline, are also studied using proline-containing substrates and derivatives. researchgate.netpnas.org These enzymes include proline aminopeptidases and Xaa-Pro dipeptidases (prolidases). pnas.org By using modified proline substrates, researchers can explore the substrate specificity and catalytic mechanisms of these enzymes. researchgate.net

Mechanistic Insights from Enzyme-Proline Derivative Interactions

Interactions between enzymes and proline derivatives provide crucial mechanistic insights into enzyme function. The unique cyclic structure of proline influences the conformation of peptide chains, impacting protein structure and folding. wikipedia.orgsigmaaldrich.comsigmaaldrich.com Studies involving proline analogues have revealed that the reduction of the double bond character of the amide bond is key to the catalysis of cis/trans-isomerization by PPIases. sigmaaldrich.com

Structural analysis of enzyme-inhibitor complexes involving proline derivatives, such as proline-specific aminopeptidase (B13392206) from Escherichia coli bound to a dipeptide containing proline, has shed light on the active site architecture and the catalytic mechanism. pnas.org These studies indicate that a bridging water molecule or hydroxide (B78521) ion at a dinuclear metal center may act as the nucleophile in cleaving the peptide bond preceding proline. pnas.org Furthermore, research on D-proline derivatives as inhibitors of enzymes like matrix metalloproteases (MMPs) and metallo-β-lactamases (MBLs) has demonstrated the importance of stereochemistry for selectivity and binding activity. mdpi.com

Applications in Carbon Dioxide Capture and Utilization Catalysis (Potential for Derivatives)

The potential of proline and its derivatives in carbon dioxide capture and utilization (CCU) catalysis is an area of growing interest. Amino acids, including proline, are being explored as potential solvents and catalysts for CO2 capture due to their reactive groups. researchgate.net

While L-proline itself has shown moderate CO2 capture capacity in some systems, derivatives and modified amino acid-based systems are being investigated for improved performance. semanticscholar.org For example, functionalized Metal-Organic Frameworks (MOFs) incorporating amino acids like DL-proline have demonstrated promising CO2 adsorption capacities. rsc.orgacs.org

Proline and its derivatives also show potential as organocatalysts in reactions involving CO2 utilization, such as the synthesis of cyclic carbonates from CO2. diamond.ac.uk Proline has been shown to catalyze such reactions in environmentally friendly solvents like cyclic carbonates. diamond.ac.uk Research is also exploring the use of proline derivatives as organocatalysts in reactions like aldol (B89426) reactions in supercritical CO2, highlighting their potential in sustainable chemical processes. blucher.com.br The unique structure of L-proline allows it to act as both a Brønsted acid and a chiral auxiliary, making it a versatile catalyst in various organic synthesis protocols, including those potentially involving CO2 transformations. researchgate.net

Future Research Perspectives on Mth Dl Proline and Advanced Dl Proline Derivatives

Development of Novel and Efficient Synthetic Strategies

The future utility of complex proline derivatives is intrinsically linked to the development of innovative and practical synthetic routes. While classical methods have been established for simple proline analogs, the synthesis of highly substituted and structurally diverse derivatives necessitates more sophisticated approaches.

Future research will likely concentrate on several key areas:

Asymmetric Synthesis: Developing highly diastereoselective and enantioselective methods to access specific stereoisomers of substituted prolines will be crucial. Strategies like amino-zinc-ene-enolate cyclization and diastereoselective allylations are promising starting points for creating chiral adducts with excellent enantioselectivity. nih.gov

Solid-Phase Synthesis: To accelerate the discovery of novel proline-based catalysts and functional molecules, solid-phase synthesis offers a powerful platform for creating libraries of derivatives with diverse functionalities. nih.govmdpi.com This approach streamlines the process of modification and purification, enabling high-throughput screening of new compounds. nih.gov

Functional Group Introduction: Research into methods for introducing a wide array of functional groups, such as fluorocarbon moieties or those suitable for bioorthogonal conjugation, will expand the applicability of proline derivatives. nih.govorganic-chemistry.org Techniques like 5-endo iodocyclisations and palladium-mediated couplings have already shown potential for creating highly substituted proline rings. nih.govorganic-chemistry.org

Comparison of Synthetic Strategies for Substituted Prolines

Synthetic StrategyDescriptionKey AdvantagesFuture Research Focus
Intramolecular CyclizationFormation of the pyrrolidine (B122466) ring from an acyclic precursor, often involving radical, anionic, or cationic processes. nih.govAccess to a wide range of substitution patterns.Improving stereocontrol and functional group tolerance.
Functionalization of Proline BackboneModification of an existing proline or hydroxyproline (B1673980) scaffold via reactions like nucleophilic substitution, oxidation, or coupling. nih.govnih.govUtilizes inexpensive and readily available starting materials. nih.govDeveloping stereospecific reactions for late-stage functionalization.
Solid-Phase Peptide Synthesis (SPPS) ModificationIncorporation of a modifiable proline precursor (e.g., hydroxyproline) into a peptide, followed by on-resin chemical modification. nih.govEnables rapid synthesis of diverse libraries without solution-phase protection/deprotection steps. nih.govExpanding the scope of compatible on-resin reactions.
Palladium-Mediated CouplingIntroduction of substituents at specific positions on the proline ring using palladium catalysis on intermediates like enol triflates. nih.govAllows for the formation of carbon-carbon bonds with various coupling partners.Optimizing reaction conditions to improve diastereoselectivity.

Expansion of Catalytic Scope and Efficiency

While proline is renowned for its role in aldol (B89426), Mannich, and Michael reactions, the development of advanced derivatives like MTH-DL-Proline is expected to significantly broaden the scope of proline organocatalysis. wikipedia.orgmdpi.com Future research will aim to not only apply these catalysts to new types of reactions but also to enhance their efficiency and selectivity in established transformations.

Key future directions include:

Novel Transformations: Exploring the use of advanced proline derivatives in a wider array of chemical reactions, such as cycloadditions, multicomponent reactions for heterocycle synthesis, and domino Knoevenagel–Michael reactions. researchgate.netlongdom.org

Improved Catalyst Performance: Designing catalysts that overcome the limitations of unmodified proline, such as high catalyst loadings and limited solvent compatibility. organic-chemistry.org Derivatives incorporating features like tetrazole or acylsulfonamide moieties have already demonstrated superior performance in non-polar solvents where proline is ineffective. organic-chemistry.org

Use of Additives and Co-catalysts: Investigating the synergistic effects of additives (e.g., acids, diols, thioureas) or chiral co-catalysts (e.g., substituted imidazoles) to tune the reactivity and stereoselectivity of proline-based catalysts. rsc.orgmdpi.com This approach can enhance catalyst efficiency without complex resynthesis. rsc.org

Heterogeneous Catalysis: Immobilizing advanced proline derivatives onto solid supports like silica, graphene oxide, or polymers. rsc.orgresearchgate.net This facilitates catalyst recovery and reuse, aligning with the principles of green chemistry and making processes more economically viable for industrial applications. rsc.org

Deeper Elucidation of Reaction Mechanisms and Predictive Models

A fundamental understanding of reaction mechanisms is paramount for the rational design of new catalysts and the optimization of existing catalytic systems. For advanced proline derivatives, whose structural complexity can lead to subtle changes in reactivity and selectivity, detailed mechanistic studies are particularly crucial.

Future research in this area will likely involve:

Advanced Computational Modeling: The use of quantum mechanical calculations, such as Density Functional Theory (DFT), will become increasingly central to understanding the transition states of reactions catalyzed by novel proline derivatives. nih.govresearchgate.net These models can help elucidate the origins of stereoselectivity by analyzing the relative energies of different reaction pathways and the effects of catalyst structure, such as ring puckering. nih.govresearchgate.netnih.gov

In-Situ Reaction Monitoring: Employing advanced analytical techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to study reaction intermediates in real-time. technologynetworks.com This can provide direct experimental evidence for proposed mechanisms, such as the involvement of enamine intermediates. researchgate.net

Development of Predictive Models: Combining experimental data with computational results to build robust models that can accurately predict the stereochemical outcome of a reaction based on the structures of the substrate and the proline derivative catalyst. nih.govresearchgate.net The well-established Houk-List transition state model serves as a foundation for developing more sophisticated models for these advanced systems. researchgate.netrsc.org

Methodologies for Mechanistic Elucidation of Proline Catalysis

MethodologyFocus AreaKey Insights ProvidedFuture Application for Advanced Derivatives
Density Functional Theory (DFT)Transition state analysisProvides geometries and relative energies of transition states, explaining enantioselectivity and diastereoselectivity. nih.govresearchgate.netModeling complex catalyst-substrate interactions to rationally design catalysts with enhanced selectivity.
Electrospray Ionization Mass Spectrometry (ESI-MS)Reaction intermediate detectionAllows for the direct observation of key intermediates (e.g., enamines, oxazolidinones) in the catalytic cycle. technologynetworks.comTracking the formation and consumption of intermediates for complex, multi-step reactions catalyzed by novel derivatives.
Kinetic StudiesReaction rates and ordersHelps to determine the roles of different species in the rate-determining step of the reaction.Evaluating the impact of structural modifications on catalytic efficiency and turnover frequency.
Non-linear Effects (NLE) AnalysisCatalyst aggregation and mechanismInvestigates the relationship between the enantiomeric excess of the catalyst and the product to probe for catalyst aggregation or changes in mechanism. researchgate.netUnderstanding the behavior of advanced derivatives under various reaction conditions and concentrations.

Integration into Interdisciplinary Research for Novel Functional Materials

The unique structural properties of advanced DL-proline derivatives extend their potential utility beyond organocatalysis into the realm of materials science and bio-organic chemistry. The rigid pyrrolidine ring can serve as a scaffold for creating highly organized and functional materials.

Promising future interdisciplinary research directions include:

Functional Polymers: The synthesis of well-defined polymers derived from proline analogs using techniques like reversible addition–fragmentation chain transfer (RAFT) polymerization. rsc.org These polymers can exhibit interesting properties, such as thermoresponsive phase separation in aqueous media, making them suitable for applications in drug delivery or smart materials. rsc.org

Metal-Organic Frameworks (MOFs): Incorporating chiral proline derivatives as linkers in the synthesis of MOFs. researchgate.net This can create highly porous, enantiomerically pure materials with potential applications in asymmetric catalysis, chiral separations, and sensing. researchgate.net

Functionalized Nanoparticles: The attachment of proline derivatives to the surface of nanoparticles, such as platinum or magnetic nanoparticles. acs.org This can lead to hybrid materials that combine the properties of the nanoparticle core (e.g., magnetism for easy separation) with the catalytic activity and selectivity of the proline moiety. acs.org

Peptide and Protein Engineering: The incorporation of structurally diverse proline analogs into peptides and proteins to modulate their conformation, stability, and biological activity. nih.gov This has applications in the development of new therapeutics, collagen mimetics, and advanced biomaterials. nih.gov The unique conformational constraints imposed by substituted prolines can be used to stabilize specific secondary structures, such as polyproline helices. wikipedia.org

Q & A

Q. What experimental protocols are recommended for synthesizing MTH-DL-Proline with high enantiomeric purity?

Methodological Answer:

  • Utilize structure-based synthesis strategies from MDL Databases to identify chiral resolution techniques (e.g., chiral chromatography or enzymatic catalysis) .
  • Optimize reaction conditions (temperature, solvent, catalyst) using combinatorial chemistry platforms, ensuring reproducibility by documenting parameters like yield, purity (via HPLC), and enantiomeric excess (via circular dichroism) .
  • Validate synthesis outcomes with NMR and mass spectrometry, cross-referencing spectral libraries in MDL Databases to confirm structural integrity .

Q. How should researchers characterize the physicochemical stability of this compound under physiological conditions?

Methodological Answer:

  • Design accelerated stability studies (e.g., stress testing at varied pH, temperature, and humidity) to simulate physiological environments .
  • Quantify degradation products using hyphenated techniques (LC-MS/MS) and compare against stability-indicating assays outlined in MDL protocols .
  • Apply statistical models (e.g., Arrhenius equation for shelf-life prediction) to extrapolate long-term stability, ensuring transparency by reporting raw data and confidence intervals .

Q. What are the standard assays for evaluating this compound’s biological activity in vitro?

Methodological Answer:

  • Prioritize target-specific assays (e.g., enzyme inhibition kinetics or receptor-binding assays) with positive/negative controls to minimize false positives .
  • Use dose-response curves to calculate IC50/EC50 values, ensuring statistical rigor via replicates and ANOVA to assess variability .
  • Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Advanced Research Questions

Q. How can deep learning models predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Train multimodal models on chemical descriptors (e.g., SMILES, molecular weight) and existing ADME datasets from MDL Databases to predict bioavailability, half-life, and metabolic pathways .
  • Address data scarcity by integrating transfer learning from related proline derivatives and validating predictions with in vitro permeability assays (e.g., Caco-2 models) .
  • Quantify model uncertainty using Monte Carlo dropout or Bayesian neural networks to flag low-confidence predictions .

Q. What strategies resolve contradictions in reported efficacy data for this compound across studies?

Methodological Answer:

  • Conduct a systematic meta-analysis following ’s guidelines: extract raw data from eligible studies, assess methodological biases (e.g., sample size, blinding), and apply mixed-effects models to account for heterogeneity .
  • Perform sensitivity analyses to identify outliers or confounding variables (e.g., differences in cell lines or dosing regimens) .
  • Validate hypotheses via in silico docking studies (e.g., molecular dynamics simulations) to reconcile discrepancies in target engagement .

Q. How can multi-omics integration elucidate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Combine transcriptomic, proteomic, and metabolomic datasets using dimensionality reduction (PCA, t-SNE) to identify correlated pathways .
  • Apply network pharmacology models to map compound-target interactions, prioritizing nodes with high betweenness centrality (e.g., hub proteins in signaling cascades) .
  • Validate findings with CRISPR-based gene knockout models to confirm mechanistic dependencies .

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicological responses to this compound?

Methodological Answer:

  • Employ non-linear mixed-effects modeling (NLME) to characterize dose-response relationships while accounting for inter-subject variability .
  • Use Bayesian hierarchical models to pool data from preclinical species, improving extrapolation to human toxicity thresholds .
  • Report effect sizes (e.g., hazard ratios) instead of relying solely on p-values to avoid misinterpretation .

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Curate a high-quality dataset of proline analogs with annotated bioactivity data from MDL Databases .
  • Train graph neural networks (GNNs) on molecular graphs to predict activity cliffs and guide rational derivative design .
  • Validate model interpretability via SHAP values to highlight critical functional groups influencing activity .

Methodological and Reporting Guidelines

Q. How should researchers design studies to ensure reproducibility of this compound experiments?

Methodological Answer:

  • Pre-register protocols (e.g., on Open Science Framework) detailing inclusion/exclusion criteria, randomization, and blinding methods .
  • Use FAIR data principles: share raw spectra, chromatograms, and code for statistical analysis in repositories like Zenodo .
  • Adhere to MIAME or MIAPE standards for omics data reporting .

Q. What tools facilitate cross-disciplinary collaboration in this compound research?

Methodological Answer:

  • Deploy MDL Discovery Framework for seamless integration of chemical data, literature, and computational tools (e.g., docking software) .
  • Use collaborative platforms (e.g., Benchling) for real-time data annotation and version control .
  • Leverage LLMs to aggregate grey literature (e.g., patents, conference abstracts) for comprehensive landscape analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.